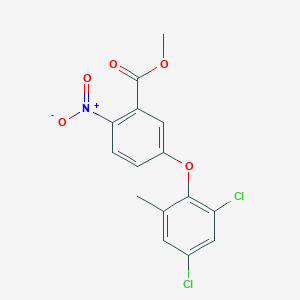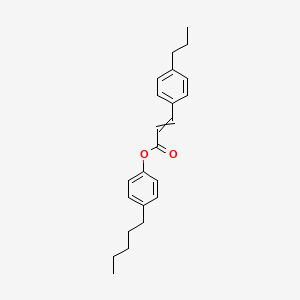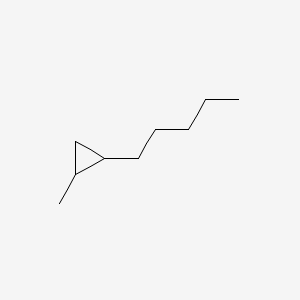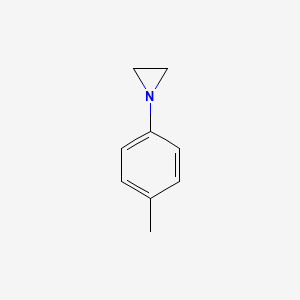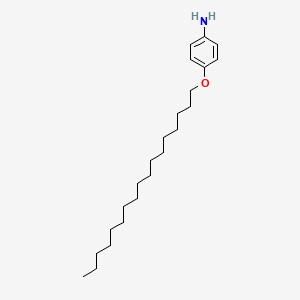
4-(Heptadecyloxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Heptadecyloxy)aniline is an organic compound belonging to the class of anilines, which are aromatic amines This compound features a heptadecyloxy group attached to the para position of an aniline ring The molecular structure of this compound can be represented as C23H41NO, indicating the presence of 23 carbon atoms, 41 hydrogen atoms, one nitrogen atom, and one oxygen atom
Méthodes De Préparation
The synthesis of 4-(Heptadecyloxy)aniline typically involves the following steps:
Nitration of Heptadecyloxybenzene: The starting material, heptadecyloxybenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the para position.
Reduction of Nitro Group: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation over palladium on carbon.
Purification: The resulting this compound is purified through recrystallization or column chromatography to obtain the desired product in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including continuous flow processes and the use of more efficient catalysts.
Analyse Des Réactions Chimiques
4-(Heptadecyloxy)aniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The amino group is a strong activating group, making the compound highly reactive towards electrophilic aromatic substitution reactions such as bromination, nitration, and sulfonation.
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, although the heptadecyloxy group remains largely unaffected.
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents and conditions used in these reactions include bromine for bromination, nitric acid for nitration, and sulfuric acid for sulfonation. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-(Heptadecyloxy)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(Heptadecyloxy)aniline involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the heptadecyloxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect cellular pathways and biological processes, although specific molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
4-(Heptadecyloxy)aniline can be compared with other similar compounds such as:
4-(Tetradecyloxy)aniline: Similar structure but with a shorter alkoxy chain.
4-(Octadecyloxy)aniline: Similar structure but with a longer alkoxy chain.
Aniline: The parent compound without any alkoxy substitution.
The uniqueness of this compound lies in its specific alkoxy chain length, which can influence its physical and chemical properties, such as solubility, melting point, and reactivity.
Propriétés
Numéro CAS |
39905-49-2 |
|---|---|
Formule moléculaire |
C23H41NO |
Poids moléculaire |
347.6 g/mol |
Nom IUPAC |
4-heptadecoxyaniline |
InChI |
InChI=1S/C23H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-25-23-19-17-22(24)18-20-23/h17-20H,2-16,21,24H2,1H3 |
Clé InChI |
SDMJIFBABYOTNO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(6-Nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}propane-1-sulfonic acid](/img/structure/B14665857.png)
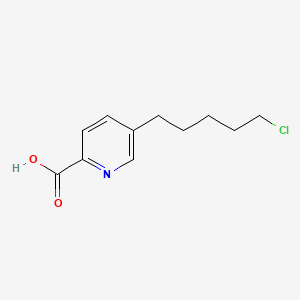
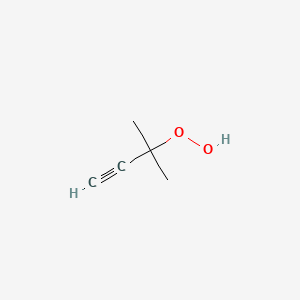


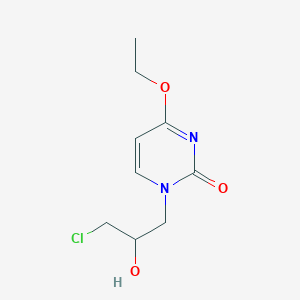
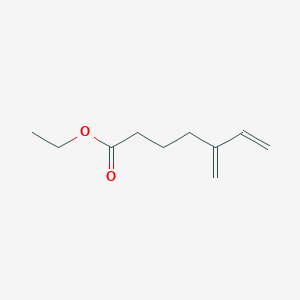
![1H-imidazo[4,5-f][2,1,3]benzoxadiazole](/img/structure/B14665902.png)

